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(4-Iodo-1H-pyrazol-3-yl)methanol Documentation Hub

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  • Product: (4-Iodo-1H-pyrazol-3-yl)methanol
  • CAS: 1354705-74-0

Core Science & Biosynthesis

Foundational

Tautomeric Dynamics of 4-Iodo-1H-pyrazol-5-ylmethanol: A Guide to Stability and Characterization

Executive Summary 4-Iodo-1H-pyrazol-5-ylmethanol (and its tautomer 4-iodo-1H-pyrazol-3-ylmethanol ) represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodo-1H-pyrazol-5-ylmethanol (and its tautomer 4-iodo-1H-pyrazol-3-ylmethanol ) represents a critical scaffold in fragment-based drug discovery (FBDD), particularly for kinase inhibitors where the pyrazole motif mimics the ATP adenine ring. However, this molecule presents a classic "chameleon" challenge: it exists in a dynamic annular tautomeric equilibrium that is highly sensitive to environmental factors.

Part 1: The Tautomeric Landscape

The Equilibrium Mechanism

Pyrazoles possessing a proton on a nitrogen atom undergo annular tautomerism (prototropy), where the proton oscillates between N1 and N2.[1] For 4-iodo-1H-pyrazol-5-ylmethanol, this creates two distinct species in solution.

  • Tautomer A (5-isomer): The hydroxymethyl group is adjacent to the protonated nitrogen (

    
    ).
    
  • Tautomer B (3-isomer): The hydroxymethyl group is adjacent to the unprotonated nitrogen (

    
    ).
    

While often drawn as the "5-ylmethanol" form in chemical catalogs (due to IUPAC numbering priority rules), Tautomer B (3-isomer) is generally thermodynamically favored in solution due to dipole minimization and steric relief, unless specific intramolecular hydrogen bonding stabilizes Tautomer A.

Electronic Influence of the 4-Iodo Substituent

The iodine atom at C4 exerts a strong inductive electron-withdrawing effect (-I effect) on the pyrazole ring.

  • Acidity: The

    
     of the pyrazole NH is significantly lower than that of unsubstituted pyrazole (
    
    
    
    ), likely dropping to the 10–11 range.
  • Exchange Rate: The increased acidity accelerates the rate of proton exchange. In protic solvents (MeOH,

    
    ), the exchange is often fast on the NMR time scale, leading to averaged signals. In aprotic polar solvents (DMSO-
    
    
    
    ), the exchange slows, potentially allowing the observation of distinct tautomers.

Tautomerism TautomerA Tautomer A (5-hydroxymethyl) Proton on N adjacent to CH2OH Transition Transition State (Proton Transfer) TautomerA->Transition  Fast Exchange   Transition->TautomerA TautomerB Tautomer B (3-hydroxymethyl) Proton on distal N Transition->TautomerB  Favored in CDCl3   TautomerB->Transition

Figure 1: Annular tautomerism between the 5-substituted and 3-substituted forms. The equilibrium position (


) is solvent-dependent.

Part 2: Stability & Environmental Factors

Solvent Effects

The stability of a specific tautomer is dictated by the solvent's ability to act as a hydrogen bond donor or acceptor.

Solvent SystemDominant SpeciesMechanism
Chloroform (

)
Mixture / Aggregates Non-polar. Pyrazoles form cyclic dimers or trimers via intermolecular

bonds. The 3-isomer is usually favored to minimize steric clash between the Iodine and the N-lone pair.
DMSO (

)
Monomers DMSO is a strong H-bond acceptor. It breaks pyrazole dimers, solvating the NH proton. This slows proton exchange, often revealing distinct NMR signals for both tautomers (if

).[2]
Methanol (

)
Averaged Structure Fast proton exchange mediated by solvent deuterium. Signals appear as a weighted average of populations.
Solid State Stability (Crystallography)

In the solid state, the molecule freezes into a single tautomeric form to maximize lattice energy. Based on analogous 4-halopyrazoles:

  • Catemeric Chains: 4-Iodopyrazoles typically form infinite chains linked by

    
     hydrogen bonds rather than discrete dimers [1].
    
  • Conformation: The hydroxymethyl group likely adopts a conformation to facilitate additional H-bonding (e.g.,

    
    ), which can lock the molecule into the "5-substituted" form in the crystal lattice, even if the 3-substituted form is preferred in solution.
    

Part 3: Analytical Characterization Protocols

Distinguishing Tautomer A from Tautomer B is non-trivial because they have identical mass and connectivity. The following protocols provide definitive proof.

NMR Spectroscopy (The Gold Standard)

Protocol: Dissolve 5-10 mg of sample in dry DMSO-


. Acquire spectra at 298K. If signals are broad, cool to 250K to freeze the equilibrium.
  • 
     NMR:  Look for the NH signal (usually 12-14 ppm).
    
    • Differentiation: NOE (Nuclear Overhauser Effect) is the only reliable method. Irradiate the NH proton.

    • Result: If you see NOE enhancement of the

      
       (hydroxymethyl) protons, the proton is on the adjacent nitrogen (Tautomer A / 5-isomer ). If you see NOE enhancement of the 
      
      
      
      (pyrazole C3-H), the proton is on the adjacent nitrogen (Tautomer B / 3-isomer ).
  • 
     NMR: 
    
    • C3 and C5 carbons have distinct shifts.[2] In 3-substituted pyrazoles, the C3 (attached to substituent) is typically shielded relative to C5 in the 5-substituted tautomer.

  • 
     HMBC:  If available, this is definitive. The protonated nitrogen (
    
    
    
    -like) resonates upfield (~160-180 ppm) compared to the unprotonated nitrogen (~250 ppm). Cross-peaks to the
    
    
    group will reveal the distance (2-bond vs 3-bond).
Analytical Workflow Diagram

Workflow Start Sample: 4-Iodo-1H-pyrazol-5-ylmethanol Solvent Dissolve in DMSO-d6 (Slows Exchange) Start->Solvent NMR 1H NMR Spectrum Solvent->NMR Check Are signals broad? NMR->Check Cool Cool to 250K Check->Cool Yes NOE Run 1D-NOESY Target: NH Proton Check->NOE No Cool->NOE ResultA NOE to CH2 group: 5-isomer (Tautomer A) NOE->ResultA ResultB NOE to CH ring proton: 3-isomer (Tautomer B) NOE->ResultB

Figure 2: Decision tree for determining the dominant tautomer in solution.

Part 4: Synthetic Implications (Regioselectivity)

The most critical consequence of this tautomerism is in alkylation reactions (e.g., reacting with an alkyl halide


).
  • The Problem: The "5-ylmethanol" can react at either N1 or N2.

  • Reactivity Rule: Alkylation generally occurs at the least sterically hindered nitrogen of the pyrazolate anion.

  • Prediction:

    • The anion is symmetric regarding the charge, but steric bulk differs.

    • Position N1 is adjacent to the Iodine (bulky).

    • Position N2 is adjacent to the Hydroxymethyl (bulky).

    • Outcome: Alkylation is often a mixture. However, directing groups or specific conditions (e.g., Mitsunobu reaction) can force regioselectivity.

Strategic Tip: To lock the structure as the "5-hydroxymethyl" derivative, protect the alcohol first (e.g., TBDMS ether), then alkylate. The bulky silyl group will sterically block the adjacent nitrogen, forcing alkylation to the distal nitrogen (yielding the 3-substituted product) or vice versa depending on the specific electrophile.

Part 5: Experimental Synthesis Protocol

If you need to synthesize this compound freshly to ensure purity (iodides can degrade/discolor over time):

Reaction: Iodination of 1H-pyrazol-3-ylmethanol (commercially available).

  • Reagents: 1H-pyrazol-3-ylmethanol (1.0 eq), Iodine (

    
    , 0.6 eq), Iodic Acid (
    
    
    
    , 0.2 eq), Ethanol/Water (1:1).
  • Procedure:

    • Dissolve pyrazole-methanol in

      
      .
      
    • Add

      
       and 
      
      
      
      (The
      
      
      acts as an oxidant to regenerate
      
      
      species, ensuring 100% atom economy of Iodine).
    • Stir at 60°C for 4 hours.

    • Monitor: TLC (EtOAc/Hexane). The product is less polar than the starting material but stains strongly with PMA.

  • Workup: Quench with saturated

    
     (removes excess iodine color). Extract with EtOAc.
    
  • Purification: Recrystallize from Ethanol.

  • Validation: Check Melting Point (sharp mp indicates pure tautomer in solid state) and NMR.

References

  • Alkorta, I., et al. (2023). "Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles." Molecules. Link

  • Elguero, J. (2019). "Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles." Molecules. Link

  • Claramunt, R. M., et al. (2009). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray) Study." Journal of the Chemical Society. Link

  • Foces-Foces, C., et al. (1999). "Crystal structure and tautomerism of 4-bromo-1H-pyrazole." Acta Crystallographica. Link

Sources

Exploratory

An In-depth Technical Guide to the Differential Characteristics of 4-Iodo and 3-Iodo Pyrazole Methanol Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1] The strategic introduction of iod...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities.[1] The strategic introduction of iodine atoms onto the pyrazole ring, coupled with N-functionalization, offers a powerful tool for modulating the physicochemical and pharmacological properties of these derivatives. This guide provides a comprehensive analysis of the key differences between 4-iodo and 3-iodo pyrazole methanol derivatives, focusing on their synthesis, structural characteristics, reactivity, and potential implications in drug discovery. While direct comparative studies on these specific methanol derivatives are not abundant, this guide synthesizes data from closely related analogues to provide actionable insights for researchers in the field.

Introduction: The Pyrazole Core in Medicinal Chemistry

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. Their unique structural and electronic properties have made them a "privileged scaffold" in drug discovery, appearing in a wide array of therapeutic agents.[1] The pyrazole ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking. The introduction of a hydroxymethyl group at the N1 position can enhance aqueous solubility and provide a new vector for interaction with biological targets.

The addition of an iodine atom to the pyrazole ring can profoundly influence a molecule's properties by:

  • Modulating Lipophilicity: Iodine typically increases lipophilicity, which can affect cell membrane permeability and oral absorption.[1]

  • Introducing Halogen Bonding: Iodine is an effective halogen bond donor, an interaction that is increasingly recognized as a significant contributor to ligand-protein binding affinity and selectivity.[1]

  • Serving as a Synthetic Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, enabling further molecular elaboration.[2]

The regiochemistry of iodination—whether the iodine is at the 4-position or the 3-position—is critical, as it dictates the spatial arrangement of these effects and, consequently, the molecule's interaction with its biological target.

Synthesis Strategies: A Tale of Two Isomers

The synthetic routes to 4-iodo and 3-iodo pyrazole methanol derivatives are fundamentally different, dictated by the inherent reactivity of the pyrazole ring.

Synthesis of (4-Iodopyrazol-1-yl)methanol

The synthesis of the 4-iodo isomer typically proceeds via a two-step sequence: electrophilic iodination of the pyrazole core followed by N-hydroxymethylation.

Step 1: Electrophilic Iodination of Pyrazole

Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position due to the directing effects of the two nitrogen atoms.[3] Several effective methods for the 4-iodination of pyrazole have been reported.[2]

Protocol 1: Iodination using Iodine and Hydrogen Peroxide

This method is considered a green and practical approach.[2]

  • Suspend pyrazole (1.0 equivalent) in water.

  • Add iodine (I₂) (0.5 equivalents) to the suspension.

  • Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 4-iodopyrazole by column chromatography.

Step 2: N-Hydroxymethylation of 4-Iodopyrazole

The introduction of the hydroxymethyl group at the N1 position can be achieved by reacting the N-H pyrazole with formaldehyde.

  • Dissolve 4-iodopyrazole in a suitable solvent (e.g., ethanol).

  • Add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) in a slight excess.

  • The reaction can be carried out at room temperature or with gentle heating.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting (4-iodopyrazol-1-yl)methanol by column chromatography or recrystallization.

Caption: Synthetic workflow for (4-Iodopyrazol-1-yl)methanol.

Synthesis of (3-Iodopyrazol-1-yl)methanol

Direct electrophilic iodination at the C3 position of an unsubstituted pyrazole is not feasible. Therefore, the synthesis of the 3-iodo isomer requires a different strategy, often involving the construction of the pyrazole ring from an iodine-containing precursor or through a metal-halogen exchange reaction. A common approach involves the synthesis of 3-iodopyrazole followed by N-hydroxymethylation.

Step 1: Synthesis of 3-Iodopyrazole

The synthesis of 3-iodopyrazole can be achieved through various methods, one of which involves the reaction of 3-aminopyrazole with sodium nitrite and potassium iodide.

Protocol 2: Synthesis of 3-Iodopyrazole from 3-Aminopyrazole

  • Dissolve 3-aminopyrazole in an aqueous acidic solution (e.g., HCl).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide (KI) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with sodium thiosulfate solution to remove excess iodine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude 3-iodopyrazole by column chromatography.

Step 2: N-Hydroxymethylation of 3-Iodopyrazole

This step is analogous to the synthesis of the 4-iodo isomer.

  • Dissolve 3-iodopyrazole in a suitable solvent.

  • Add an aqueous solution of formaldehyde.

  • Monitor the reaction to completion.

  • Work up and purify the product, (3-iodopyrazol-1-yl)methanol.

Caption: Synthetic workflow for (3-Iodopyrazol-1-yl)methanol.

Comparative Physicochemical and Structural Properties

The position of the iodine atom significantly influences the electronic distribution, steric profile, and intermolecular interactions of the pyrazole methanol derivatives.

Property4-Iodo Isomer3-Iodo IsomerRationale
Dipole Moment Likely lowerLikely higherThe C4-I bond vector may partially oppose the dipole moment arising from the N-N bond and the hydroxymethyl group. The C3-I bond vector is less likely to do so.
Steric Hindrance Iodine at C4 creates steric bulk away from the N1-substituent.Iodine at C3 creates steric hindrance in proximity to the N1-substituent and the N2 atom.The proximity of the C3 position to the N1 and N2 atoms leads to greater steric crowding.
Electronic Effects The electron-withdrawing effect of iodine at C4 influences the acidity of the C5-H proton.The electron-withdrawing effect of iodine at C3 has a more pronounced influence on the basicity of the adjacent N2 atom.The inductive effect of iodine is distance-dependent.
Crystal Packing May favor catemeric hydrogen bonding motifs.[4]The steric bulk at C3 might disrupt simple hydrogen bonding patterns, potentially leading to more complex packing arrangements.Crystal packing is influenced by a combination of hydrogen bonding, halogen bonding, and steric factors.

Spectroscopic Characterization

  • ¹H NMR: In the ¹H NMR spectrum, the chemical shifts of the pyrazole ring protons will be distinct for each isomer. For the 4-iodo isomer, two singlets corresponding to the C3-H and C5-H protons would be expected. For the 3-iodo isomer, two doublets corresponding to the C4-H and C5-H protons would be anticipated, with a characteristic coupling constant. The protons of the hydroxymethyl group will also show distinct chemical shifts depending on the electronic environment.

  • ¹³C NMR: The carbon atom attached to the iodine will exhibit a characteristic upfield shift in the ¹³C NMR spectrum due to the heavy atom effect. The chemical shifts of the other ring carbons will also differ between the two isomers due to the different substitution pattern.

Differential Reactivity in Cross-Coupling Reactions

Both 4-iodo and 3-iodo pyrazoles are valuable substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions.[3] However, the position of the iodine can influence their reactivity.

The general order of reactivity for halogens in these reactions is I > Br > Cl, making iodopyrazoles highly useful building blocks.[3]

  • Steric Effects: The greater steric hindrance around the C3-I bond in the 3-iodo isomer compared to the C4-I bond in the 4-iodo isomer could potentially lead to slower reaction rates in cross-coupling reactions, especially with bulky coupling partners.

  • Electronic Effects: The electronic differences between the C3 and C4 positions can influence the ease of oxidative addition of the palladium catalyst to the C-I bond, which is often the rate-determining step in the catalytic cycle.

Inferred Biological Activity and Structure-Activity Relationships (SAR)

While direct comparative biological data for (4-iodopyrazol-1-yl)methanol and (3-iodopyrazol-1-yl)methanol are limited, we can infer potential differences based on studies of related pyrazole derivatives.

A study comparing the effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of a carcinogen found that 4-iodopyrazole was a more potent inhibitor of the metabolic process in the liver.[5] This suggests that substitution at the 4-position can have a significant and distinct biological effect compared to substitution at the 3-position.[5] This differential effect was attributed to the involvement of different enzymes in the two organs.[5]

The position of the iodine atom will dictate the directionality of potential halogen bonds with a biological target. This is a critical consideration in rational drug design, as a well-placed halogen bond can significantly enhance binding affinity and selectivity. The steric profile of each isomer will also determine how it fits into a binding pocket. The less sterically hindered 4-iodo isomer might be more accommodating in a wider range of binding sites, while the 3-iodo isomer would have more specific steric requirements for optimal binding.

Conclusion and Future Directions

The 4-iodo and 3-iodo isomers of pyrazole methanol derivatives represent distinct chemical entities with differing synthetic accessibility, physicochemical properties, and potential biological activities. The 4-iodo isomer is more readily synthesized via electrophilic iodination, while the 3-iodo isomer requires a more tailored synthetic approach. These differences in synthesis and properties have significant implications for their application in drug discovery and development.

Future research should focus on the direct, head-to-head comparison of these and other isomeric iodinated pyrazole derivatives in a variety of biological assays. Such studies are crucial for elucidating the precise structure-activity relationships and for guiding the rational design of next-generation pyrazole-based therapeutics.

References

  • Chou, L.-C., Huang, L.-J., Hsu, M.-H., Fang, M.-C., Yang, J.-S., Zhuang, S.-H., Lin, H.-Y., Lee, F.-Y., Teng, C.-M., & Kuo, S.-C. (2010). Synthesis of 1-benzyl-3-(5-hydroxymethyl-2-furyl)selenolo[3,2-c]pyrazole derivatives as new anticancer agents. European Journal of Medicinal Chemistry, 45(5), 1839–1844. [Link]

  • BenchChem. (2025). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem.
  • Fiala, E. S., Sohn, O. S., Puz, C., & Czerniak, R. (1987). Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo. Journal of Cancer Research and Clinical Oncology, 113(2), 145–150. [Link]

  • Gao, H., Liu, Y., Wu, W., Liu, X., & Li, Z. (2012). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 60(5), 1470–1479. [Link]

  • Li, J., et al. (2021). Electrocatalytic Synthesis of Substituted Pyrazoles via Hypervalent Iodine Mediated Intramolecular C−N Coupling.
  • Manjula, S. N., et al. (2016). New Method of N-phenyl-3-methyl-3 hydroxy-5-pyrazolone production. Inpressco.
  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54–71. [Link]

  • Mazeikaite, R., Sudzius, J., Urbelis, G., & Labanauskas, L. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • PubChem. (n.d.). 4-Iodopyrazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Rana, M., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(37), 25969–25986. [Link]

  • Rue, K., Zeller, M., & Raptis, R. G. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 8031–8040. [Link]

  • Zeller, M., et al. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. Crystals, 10(12), 1149. [Link]

  • Zora, M., & Yazici, C. (2008). Synthesis of 4-Iodopyrazole Derivatives. Middle East Technical University.
  • BenchChem. (2025). A Comparative Guide: 4-iodo-1-methyl-1H-pyrazol-3-amine and its Iodinated Isomers in Drug Discovery. BenchChem.
  • Connect Journals. (n.d.). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Retrieved from [Link]

  • Fustero, S., et al. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central.
  • Machulek, A., Jr., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Reddit. (n.d.). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Iodopyrazole. Retrieved from [Link]

  • Fiala, E. S., Sohn, O. S., Puz, C., & Czerniak, R. (1987). Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo. Journal of Cancer Research and Clinical Oncology, 113(2), 145-150.
  • Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Bueno, J. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central (PMC).
  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

  • Rana, M., et al. (2023).
  • Fiala, E. S., Sohn, O. S., Puz, C., & Czerniak, R. (n.d.). Differential effects of 4-iodopyrazole and 3-methylpyrazole on the metabolic activation of methylazoxymethanol to a DNA methylating species by rat liver and rat colon mucosa in vivo. PubMed Central (PMC).
  • Rana, M., et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding and molecular modelling studies of pyrazole–pyrazoline hy. Semantic Scholar.
  • Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Retrieved from [Link]

  • Xu, X., et al. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PubMed Central (PMC).
  • SIELC Technologies. (2018). 4-Iodopyrazole. Retrieved from [Link]

  • Reddit. (n.d.). N-methylation of pyrazole. r/OrganicChemistry. Retrieved from [Link]

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Foundational

Technical Guide: (4-Iodo-1H-pyrazol-3-yl)methanol as a Pharmaceutical Building Block

Executive Summary (4-Iodo-1H-pyrazol-3-yl)methanol (CAS: 1642236-49-4 / 23585-49-1 derivatives) represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its Tri-Vector Reactivity : the convergenc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Iodo-1H-pyrazol-3-yl)methanol (CAS: 1642236-49-4 / 23585-49-1 derivatives) represents a "linchpin" scaffold in modern medicinal chemistry. Its value lies in its Tri-Vector Reactivity : the convergence of a nucleophilic nitrogen (N1), a cross-coupling-ready halide (C4-I), and a modifiable hydroxymethyl handle (C3). This unique geometry allows it to serve as a core pharmacophore for kinase inhibitors (e.g., JAK, CDK, Aurora) and GPCR ligands.

This guide provides a rigorous technical analysis of its synthesis, protection strategies, and application in high-value parallel medicinal chemistry (PMC).

Part 1: Structural Analysis & Reactivity Profile

The utility of (4-iodo-1H-pyrazol-3-yl)methanol is defined by three distinct reactive sites that can be manipulated orthogonally. Understanding this "Tri-Vector" profile is essential for designing efficient synthetic routes.

The Tri-Vector Reactivity Model
  • Vector A (C4-Iodine): The high polarizability of the C–I bond makes this position exceptionally reactive toward oxidative addition with Palladium(0), far superior to its bromo- or chloro-analogs. This is the primary entry point for aryl/heteroaryl diversification via Suzuki-Miyaura or Sonogashira couplings.[1]

  • Vector B (C3-Hydroxymethyl): A versatile "anchor" point. It can remain a hydrogen-bond donor/acceptor (pharmacophore) or be transformed into an electrophile (halide/mesylate) for chain extension, or oxidized to an aldehyde for reductive amination.

  • Vector C (N1-Nitrogen): The pyrrolic nitrogen (pKa ~14) is acidic and nucleophilic. It governs solubility and binding affinity but requires careful protection during metal-catalyzed steps to prevent catalyst poisoning.

ReactivityMap Core (4-Iodo-1H-pyrazol-3-yl)methanol V_C4 Vector A: C4-Iodine (Cross-Coupling) Core->V_C4 V_C3 Vector B: C3-Methanol (Oxidation/Alkylation) Core->V_C3 V_N1 Vector C: N1-Nitrogen (Protection/Alkylation) Core->V_N1 App_Suzuki Suzuki/Sonogashira (Ar-B(OH)2 / Acetylene) V_C4->App_Suzuki App_Ox Aldehyde/Acid (Reductive Amination) V_C3->App_Ox App_Prot SEM/THP/Boc (Regiocontrol) V_N1->App_Prot

Figure 1: The Tri-Vector Reactivity Map illustrating the orthogonal functionalization potential of the scaffold.

Part 2: Synthetic Routes & Optimization

While direct iodination of (1H-pyrazol-3-yl)methanol is possible, it often suffers from poor regioselectivity or over-oxidation. The industry-standard approach prioritizes the Ester-Iodination-Reduction sequence to ensure purity and scalability.

Recommended Synthetic Workflow
StepTransformationReagents & ConditionsCritical Technical Note
1 Iodination Ethyl 1H-pyrazole-3-carboxylate + NIS (1.2 eq), MeCN, RefluxNIS (N-iodosuccinimide) is preferred over I₂/KI for cleaner workup and higher atom economy.
2 Reduction DIBAL-H (2.5 eq) or LiAlH₄, THF, 0°C to RTDIBAL-H offers better chemoselectivity than LiAlH₄, minimizing de-iodination side reactions.
3 Purification Crystallization (EtOAc/Hexanes)Avoid silica chromatography if possible; the free alcohol can streak.
Protocol: Regioselective Iodination (Step 1)

Derived from standard pyrazole halogenation methodologies [1, 7].

  • Setup: Charge a round-bottom flask with ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.4 mmol) and Acetonitrile (150 mL).

  • Addition: Add N-Iodosuccinimide (NIS) (17.6 g, 78.5 mmol) portion-wise over 15 minutes at room temperature.

  • Reaction: Heat to reflux (82°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The product (Ethyl 4-iodo-1H-pyrazole-3-carboxylate) will appear as a less polar spot.

  • Workup: Cool to RT. Remove solvent in vacuo. Redissolve residue in EtOAc (200 mL). Wash with 10% Na₂S₂O₃ (to quench iodine) and saturated NaHCO₃.

  • Causality: The electron-rich pyrazole ring undergoes electrophilic aromatic substitution (EAS). Position 4 is the most nucleophilic carbon, ensuring high regioselectivity.

Part 3: Functionalization Strategies (The Core)

This section details the two most critical workflows for drug discovery: N-Protection and Suzuki Cross-Coupling .

Strategy A: The "Protect-First" Mandate

Attempting palladium-catalyzed coupling on the unprotected pyrazole (containing a free NH and OH) is a common novice error. The free nitrogen can bind Pd(II) species, arresting the catalytic cycle.

Recommended Protecting Groups:

  • THP (Tetrahydropyranyl): Good stability, acid labile.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent for lithiation chemistry; removed by Fluoride (TBAF).

  • Boc (tert-Butyloxycarbonyl): Electron-withdrawing; deactivates the ring slightly but easy to remove (TFA).

Strategy B: Suzuki-Miyaura Coupling Protocol

Targeting the C4-Iodine vector [2, 4].[2]

System: Pd(dppf)Cl₂ · CH₂Cl₂ / K₂CO₃ / Dioxane:Water Rationale: The bidentate dppf ligand prevents β-hydride elimination and stabilizes the Pd-complex, crucial for heteroaryl couplings.

Step-by-Step Protocol:

  • Dissolution: In a microwave vial, dissolve N-THP-protected-(4-iodo-pyrazol-3-yl)methanol (1.0 eq) and Aryl-Boronic Acid (1.2 eq) in 1,4-Dioxane (0.15 M).

  • Base: Add aqueous K₂CO₃ (2.0 M, 3.0 eq).

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen kills the active Pd(0) species).

  • Catalyst: Add Pd(dppf)Cl₂ · CH₂Cl₂ (5 mol%). Seal immediately.

  • Reaction: Heat at 90°C (conventional) or 100°C (microwave) for 1-2 hours.

  • Validation:

    • TLC:[2][3][4] Disappearance of starting iodide.

    • LCMS: Look for [M+H]+ corresponding to the coupled biaryl product. Note that the THP group may show partial cleavage in acidic LCMS mobile phases.

SyntheticWorkflow Start Start: (4-Iodo-1H-pyrazol-3-yl)methanol Step1 Step 1: N-Protection (DHP, pTsOH) Start->Step1 Mask acidic NH Inter1 Intermediate: 1-THP-4-iodo-derivative Step1->Inter1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter1->Step2 C-C Bond Formation Inter2 Intermediate: Coupled Biaryl Scaffold Step2->Inter2 Step3 Step 3: C3-Functionalization (e.g., MnO2 Oxidation -> Reductive Amination) Inter2->Step3 Sidechain Elaboration Final Final Drug Candidate Fragment Step3->Final

Figure 2: Optimized synthetic workflow for generating kinase inhibitor libraries.

Part 4: Case Studies in Drug Discovery

Kinase Inhibition (The "Hinge Binder" Concept)

Pyrazoles are privileged scaffolds because they mimic the adenine ring of ATP. In many kinase inhibitors (e.g., Crizotinib analogs), the pyrazole nitrogen forms a hydrogen bond with the hinge region of the kinase ATP-binding pocket [1, 14].

  • Role of the C4-Substituent: The aryl group introduced at C4 (via the iodine) typically extends into the hydrophobic back-pocket (Gatekeeper residue interaction), determining selectivity between kinase families (e.g., JAK vs. SRC).

  • Role of the C3-Methanol: This group is often oxidized to an aldehyde and reductively aminated with solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties and reach solvent-exposed regions of the protein.

Data: Comparison of Halogen Reactivity in Coupling

Relative rates of oxidative addition to Pd(PPh₃)₄.

Halogen at C4Reactivity RankTemperature RequiredCatalyst Load
Iodine (I) 1 (Highest) RT - 60°C 1-3 mol%
Bromine (Br)280°C - 100°C5 mol%
Chlorine (Cl)3 (Lowest)>100°C (requires Buchwald ligands)5-10 mol%

Technical Insight: The C–I bond energy is significantly lower than C–Br, making the 4-iodo variant the premium choice for late-stage functionalization of complex, temperature-sensitive intermediates.

Part 5: Quality Control & Stability

Stability Profile
  • Light Sensitivity: Carbon-Iodine bonds are photolabile. Prolonged exposure to UV/ambient light can cause homolytic cleavage, turning the solid yellow/brown (liberation of I₂). Store in amber vials at -20°C.

  • Air Sensitivity: The hydroxymethyl group is stable, but the free pyrazole NH is hygroscopic.

Analytical Standards
  • 1H NMR (DMSO-d6):

    • Py-H5 (C5-H): Singlet, ~7.6 - 8.0 ppm (Diagnostic shift downfield due to Iodine).

    • CH₂-OH: Doublet, ~4.3 ppm.

    • OH: Triplet, ~5.0 ppm (exchangeable).

    • NH: Broad singlet, >12 ppm (often invisible).

  • HPLC: Use a C18 column with a water/acetonitrile gradient. The iodine atom makes the compound significantly more lipophilic (longer retention time) than the non-iodinated parent.

References

  • BenchChem. (2025).[1][4] The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Retrieved from

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Protocols.[4][5] Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Iodopyrazole Derivatives. Retrieved from

  • Kuleshova, O., et al. (2016).[5] The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism. Journal of Organic Chemistry. Retrieved from [5]

  • Kocienski, P. J. (2004).[6] Protecting Groups (3rd Edition).[6] Georg Thieme Verlag.[6] (General reference for THP/SEM protection strategies).

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes... Arkivoc. Retrieved from

  • ResearchGate. (2025). Synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.[7] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-Iodo-1H-pyrazol-3-yl)methanol

Abstract This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura cross-coupling of (4-Iodo-1H-pyrazol-3-yl)methanol. Pyrazole-containing molecules are pivotal scaffolds in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura cross-coupling of (4-Iodo-1H-pyrazol-3-yl)methanol. Pyrazole-containing molecules are pivotal scaffolds in medicinal chemistry and drug development, and their efficient functionalization is of paramount importance.[1][2] This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into reaction optimization, mechanistic considerations, and practical execution. We will explore the critical parameters of catalyst, base, and solvent selection, and provide step-by-step protocols for both conventional heating and microwave-assisted synthesis to afford a diverse range of 4-substituted pyrazole derivatives.

Introduction: The Significance of Pyrazole Functionalization

The pyrazole nucleus is a privileged scaffold in modern drug discovery, present in a wide array of commercially successful pharmaceuticals such as Celebrex, Viagra, and Acompli.[2] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a highly sought-after component in the design of bioactive molecules. The targeted synthesis of substituted pyrazoles is, therefore, a critical task for medicinal chemists.

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming carbon-carbon bonds.[1][3][4] Its operational simplicity, mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast library of boronic acids make it an ideal choice for the late-stage functionalization of complex molecules.[4][5] For substrates like (4-Iodo-1H-pyrazol-3-yl)methanol, the carbon-iodine bond is highly reactive and readily participates in the catalytic cycle, making it an excellent electrophilic partner for this transformation.[1]

This guide will focus on providing a deep, practical understanding of how to successfully apply the Suzuki-Miyaura coupling to this specific, yet representative, pyrazole building block.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing any catalytic reaction. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (in this case, (4-Iodo-1H-pyrazol-3-yl)methanol) to a coordinatively unsaturated Pd(0) complex. This step forms a square-planar Pd(II) intermediate.[6][7] The high reactivity of the C-I bond facilitates this initial, often rate-determining, step.[1]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[3] For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species.[8] This boronate then displaces the halide on the palladium complex.

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]

Suzuki_Miyaura_Cycle cluster_reactants Inputs pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate1 R¹-Pd(II)Ln-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [R²-B(OH)₃]⁻ pd_intermediate2 R¹-Pd(II)Ln-R² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product reactants R¹-X + (HO)₂B-R² base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Guide to Rational Selection

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of the catalyst, base, and solvent. For a substrate like (4-Iodo-1H-pyrazol-3-yl)methanol, which contains both an acidic N-H proton and a primary alcohol, careful consideration is required to achieve high yields and avoid side reactions.

Palladium Catalyst and Ligand Selection

The choice of palladium source and its associated ligand is critical. The ligand stabilizes the palladium center, enhances its reactivity, and influences the efficiency of the catalytic cycle.

  • Palladium(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, air-stable catalyst that is often effective for coupling iodo-pyrazoles and can be a good starting point.[1][2]

  • Palladium(II) Pre-catalysts: More commonly, a stable Pd(II) salt like Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂) is used in combination with a phosphine ligand.[1][5] These pre-catalysts are reduced in situ to the active Pd(0) species.

  • Ligands: For heterocyclic substrates, electron-rich and bulky phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, more sophisticated ligands such as Buchwald's biarylphosphines (e.g., XPhos) or ferrocenyl-based ligands (e.g., dppf) can be highly effective.[9]

The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. It also neutralizes any acid generated during the reaction.

  • Inorganic Bases:

    • Carbonates: Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.[1][2] Cs₂CO₃ is more soluble in organic solvents and more basic, often leading to faster reactions and higher yields, especially with less reactive boronic acids.[2]

    • Phosphates: Potassium phosphate (K₃PO₄) is another effective base, particularly in reactions sensitive to stronger bases.

  • Organic Bases: In cases where the substrate is sensitive to inorganic bases, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, although they are generally less effective for Suzuki couplings.

For (4-Iodo-1H-pyrazol-3-yl)methanol, the presence of the acidic N-H proton means a sufficient excess of base (typically 2-3 equivalents) is necessary to both facilitate the catalytic cycle and deprotonate the pyrazole nitrogen.

Solvent System Selection

The solvent must solubilize the reactants and catalyst and is often used in combination with water to facilitate the dissolution of the inorganic base.

  • Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are common choices, often in a mixture with water.[1][7]

  • Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can be effective, though it can be difficult to remove during workup.

  • Alcoholic Solvents: Mixtures of methanol or ethanol with water have been shown to be highly effective, promoting the reaction and offering a more environmentally friendly option.[10]

  • Aromatic Solvents: Toluene is also a viable option, particularly for higher temperature reactions.

A mixture of an organic solvent like 1,2-dimethoxyethane (DME) or dioxane with water is a common and effective starting point for this type of substrate.[2]

Summary of Recommended Starting Conditions
ParameterRecommended Reagent/ConditionRationale & Causality
Electrophile (4-Iodo-1H-pyrazol-3-yl)methanolHighly reactive C-I bond ensures facile oxidative addition.
Nucleophile Aryl/Heteroaryl Boronic Acid1.1 - 1.5 equivalents to ensure complete consumption of the iodopyrazole.
Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) + PPh₃ (4-10 mol%)Pd(PPh₃)₄ is a reliable starting point. A Pd(II)/ligand system allows for greater flexibility and optimization.[1][2]
Base Cs₂CO₃ or K₃PO₄ (2.5 equivalents)Strong, soluble base promotes boronate formation and neutralizes the acidic pyrazole N-H.[2]
Solvent Dioxane/H₂O (4:1) or DME/H₂O (4:1)Good solvating properties for both organic and inorganic components.[1][2]
Temperature 80-100 °C (Conventional) or 90-120 °C (Microwave)Provides sufficient thermal energy to overcome activation barriers. Microwave heating can significantly reduce reaction times.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and degradation of the Pd(0) catalyst.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts are toxic and should be handled with care.

Protocol 1: Conventional Heating

This protocol provides a general procedure for the Suzuki-Miyaura coupling using standard laboratory equipment.

Materials:

  • (4-Iodo-1H-pyrazol-3-yl)methanol

  • Arylboronic acid (1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

  • 1,4-Dioxane

  • Deionized Water

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add (4-Iodo-1H-pyrazol-3-yl)methanol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Cs₂CO₃ (2.5 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (3 mol%) to the flask.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction).

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-aryl-1H-pyrazol-3-yl)methanol.

Caption: Experimental workflow for conventional Suzuki-Miyaura coupling.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, offering a significant advantage in efficiency.[2]

Materials:

  • (4-Iodo-1H-pyrazol-3-yl)methanol

  • Arylboronic acid (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv.)

  • 1,2-Dimethoxyethane (DME)

  • Deionized Water

  • Microwave synthesis vial with a stir bar

Procedure:

  • To a microwave vial, add (4-Iodo-1H-pyrazol-3-yl)methanol (1.0 equiv.), the arylboronic acid (1.1 equiv.), Cs₂CO₃ (2.5 equiv.), and Pd(PPh₃)₄ (2 mol%).[2]

  • Add DME and water in a ratio of approximately 3:1 (e.g., 3 mL DME, 1 mL water).[2]

  • Purge the vial with nitrogen or argon for 2-3 minutes.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 100-120 °C for 10-30 minutes. Monitor pressure to ensure it remains within the vial's limits.

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Once cooled, carefully open the vial.

  • Transfer the reaction mixture to a separatory funnel, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Inactive Catalyst: Ensure the catalyst has not degraded. Use a fresh bottle or a different palladium source. Ensure the reaction was properly degassed.

    • Insufficient Base: The N-H of the pyrazole is acidic and will consume one equivalent of base. Ensure at least 2.5 equivalents are used.

    • Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use high-quality, fresh boronic acid.

  • Dehalogenation Side Product:

    • The formation of the de-iodinated starting material, (1H-pyrazol-3-yl)methanol, can sometimes be observed. This side reaction is more common with iodo-substrates compared to bromo- or chloro-substrates.[11]

    • Mitigation: Lowering the reaction temperature, using a milder base (e.g., K₃PO₄), or reducing the reaction time may help minimize this pathway.

  • N-Arylation:

    • While less common under these conditions, N-arylation of the pyrazole ring is a potential side reaction. This can be addressed by using an N-protected pyrazole starting material if it becomes a significant issue. A variety of protecting groups like Boc, Trityl, or SEM can be employed.[12][13][14]

Conclusion

The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method for the C-4 functionalization of (4-Iodo-1H-pyrazol-3-yl)methanol. By carefully selecting the catalyst, base, and solvent system, researchers can efficiently synthesize a broad range of 4-substituted pyrazoles, which are invaluable intermediates in drug discovery and materials science. Both conventional heating and microwave-assisted protocols offer effective pathways to the desired products, with the latter providing a significant acceleration in reaction time. The protocols and insights provided herein serve as a robust starting point for the successful application of this cornerstone reaction.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Correa, A., Carril, M., Bolm, C. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition. Retrieved from [Link]

  • Li, J., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Suresh, M., et al. (2018, May 1). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Catalysis. Retrieved from [Link]

  • Cheng, H., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link]

  • de Meijere, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Journal of Organometallic Chemistry. Retrieved from [Link]

  • Bera, S., et al. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Mdluli, V., et al. (2018, July 10). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Retrieved from [Link]

  • Daugulis, O., et al. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]

  • Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Retrieved from [Link]

  • Usami, Y., et al. (2021, June 2). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. Retrieved from [Link]

  • Janeba, Z., et al. (2018, January 12). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI. Retrieved from [Link]

  • Nakamura, I., et al. (2011, March 2). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES. Retrieved from [Link]

  • Buchwald, S. L., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

  • Hartwig, J. F., et al. (2013, July 23). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Publications. Retrieved from [Link]

  • Mezei, G. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Retrieved from [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Ahmed, B. M., Mezei, G. (2015, March 4). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. Retrieved from [Link]

  • Hartwig, J. F., et al. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC. Retrieved from [Link]

  • Janeba, Z., et al. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Retrieved from [Link]

  • Jasiński, M., et al. (2025, March 25). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • Reddit. (2025, November 14). Hydrophilic Suzuki-coupling product workup? r/OrganicChemistry. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Janeba, Z., et al. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Application

Protecting group strategies for (4-Iodo-1H-pyrazol-3-yl)methanol nitrogen

Executive Summary The functionalization of (4-Iodo-1H-pyrazol-3-yl)methanol presents a classic "chemoselectivity vs. regioselectivity" dilemma in heterocyclic chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of (4-Iodo-1H-pyrazol-3-yl)methanol presents a classic "chemoselectivity vs. regioselectivity" dilemma in heterocyclic chemistry. This scaffold contains three distinct reactive centers: the acidic pyrazole NH, the nucleophilic primary alcohol, and the labile C–I bond.

This guide details the strategic protection of the pyrazole nitrogen.[1] Unlike simple pyrazoles, the C3-hydroxymethyl group introduces asymmetry, leading to two distinct regioisomers upon protection: the 1,3-isomer (distal protection) and the 1,5-isomer (proximal protection). We prioritize strategies that maximize N-alkylation selectivity over O-alkylation by leveraging the significant


 difference in aprotic solvents, while preserving the iodine handle for subsequent Suzuki-Miyaura or Sonogashira couplings.

Strategic Analysis: The Tautomer & Acidity Landscape

The Regioisomer Challenge

The starting material exists in tautomeric equilibrium. Protecting the nitrogen locks the structure into one of two isomers.

  • Path A (Distal/Steric Control): Protection at N1 (adjacent to C5-H). This is generally favored sterically as it keeps the protecting group (PG) away from the hydroxymethyl group.

  • Path B (Proximal/Coordination Control): Protection at N2 (adjacent to C3-CH2OH). This results in a 1,5-disubstituted pyrazole.

Chemoselectivity: Nitrogen vs. Oxygen

Success relies on the acidity difference between the pyrazole NH and the hydroxyl OH.

  • Aqueous

    
    :  Pyrazole (
    
    
    
    ) vs. Methanol (
    
    
    ).
  • DMSO/THF

    
     (Relevance):  In aprotic solvents used for protection (THF, DMF), the gap widens significantly. Pyrazole NH (
    
    
    
    ) is vastly more acidic than the alcohol (
    
    
    ).
  • Implication: Using exactly 1.0–1.1 equivalents of a strong base (NaH, LiHMDS) selectively deprotonates the nitrogen, allowing clean N-protection without touching the oxygen.

Protecting Group Decision Matrix

The choice of group dictates the stability of the C–I bond during subsequent metal-catalyzed cross-couplings.

Protecting GroupStability (Base/Pd)C-I Bond IntegrityRegioselectivity (N1:N2)Removal Conditions
SEM (Trimethylsilylethoxymethyl)High (Ideal for Suzuki)Excellent~4:1 (Favors N1)TBAF or TFA
THP (Tetrahydropyranyl)Moderate (Base stable)GoodKinetic vs. Thermo*Mild Acid (pTSA)
Trityl (Trt)Low (Steric bulk)Moderate>10:1 (Favors N1)Mild Acid / Hydrogenolysis
Boc (tert-Butoxycarbonyl)Low (Base labile)Poor (EWG destabilizes)~1:1 (Mixtures common)TFA / HCl

*THP allows for thermal isomerization to the thermodynamic product (See Protocol 2).

Visualizing the Pathway

The following logic flow illustrates the decision-making process for protecting this specific scaffold.

ProtectionStrategy Start Substrate: (4-Iodo-1H-pyrazol-3-yl)methanol Decision Select Protecting Group Based on Next Step Start->Decision SEM_Path SEM (Suzuki/Sonogashira) Decision->SEM_Path Robust Coupling THP_Path THP (Temporary/Acid Labile) Decision->THP_Path Green/Easy Removal Trt_Path Trityl (Max Regiocontrol) Decision->Trt_Path Steric Demand Reaction_SEM Conditions: NaH (1.05 eq), SEM-Cl 0°C in THF/DMF SEM_Path->Reaction_SEM Reaction_THP Conditions: DHP, pTSA (cat) Reflux (Thermodynamic) THP_Path->Reaction_THP Isomers Regioisomeric Mixture Reaction_SEM->Isomers Kinetic Control Major Major Product (N1) 1-PG-4-iodo-3-(hydroxymethyl)pyrazole Reaction_THP->Major Thermal Isomerization Isomers->Major Purification Minor Minor Product (N2) 1-PG-4-iodo-5-(hydroxymethyl)pyrazole Isomers->Minor

Figure 1: Decision logic for N-protection strategies. Note the thermal isomerization capability of THP to converge on the thermodynamic N1 isomer.

Detailed Protocols

Protocol A: SEM Protection (The Gold Standard for Coupling)

Purpose: Creates a robust scaffold for Suzuki/Sonogashira coupling. The SEM group prevents catalyst poisoning by the free NH and stabilizes the pyrazole against dehalogenation.

Reagents:

  • (4-Iodo-1H-pyrazol-3-yl)methanol (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.05 eq) [CRITICAL]

  • SEM-Chloride (1.1 eq)[2]

  • Anhydrous THF (0.2 M concentration)

Procedure:

  • Preparation: Oven-dry a round-bottom flask and purge with Argon. Charge with (4-Iodo-1H-pyrazol-3-yl)methanol and dissolve in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise over 10 minutes.

    • Mechanistic Note: Gas evolution (

      
      ) will be observed. The solution may turn slightly yellow. Stir for 30 minutes at 0°C. The stoichiometry (1.05 eq) ensures only the Pyrazole-NH is deprotonated (
      
      
      
      in DMSO/THF), leaving the alcohol (
      
      
      ) protonated.
  • Alkylation: Add SEM-Cl dropwise via syringe.

    • Caution: SEM-Cl is a lachrymator.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Target Spot: New spot at higher

      
      .
      
    • O-Alkylation Check: If a very non-polar spot appears, bis-protection (N,O-di-SEM) has occurred.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc (3x). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography.

    • Regioisomers: The N1-protected isomer (distal to CH2OH) is usually the major product and often more polar than the N2 isomer due to the exposed alcohol H-bonding capability not being sterically shielded.

Protocol B: THP Protection with Thermodynamic Control

Purpose: A "greener" approach that utilizes thermal equilibration to maximize the N1 regioisomer.

Reagents:

  • Substrate (1.0 eq)[3]

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Toluene or DCM[4]

Procedure:

  • Reaction: Dissolve substrate and DHP in Toluene. Add pTSA.

  • Thermal Isomerization: Heat to reflux (80–110°C) for 3–6 hours.

    • Insight: Under kinetic conditions (RT), DHP may attack N2 (proximal) due to H-bonding assistance from the hydroxyl group. Heating facilitates the reversibility of the reaction, allowing the mixture to equilibrate to the thermodynamically more stable N1-isomer (sterically less crowded).

  • Workup: Cool, wash with saturated

    
    , dry, and concentrate.
    
  • Outcome: This method often yields >90% of the 1-THP-3-hydroxymethyl isomer.

Analytical Validation (Self-Validating the Structure)

How do you confirm which Nitrogen reacted?

MethodN1-Isomer (Target)N2-Isomer (Minor)
NOESY NMR NOE correlation between SEM-CH2 and C5-H .NOE correlation between SEM-CH2 and C3-CH2OH .
HMBC

coupling from Pyrazole-H to N1.
Distinct coupling patterns due to symmetry break.
C13 NMR Shift C3 (bearing CH2OH) and C5 (bearing H) shifts are distinct.Shifts change significantly due to N-substitution adjacency.

Key Diagnostic: In the N1-protected isomer, the SEM methylene protons will show a strong NOE interaction with the single aromatic proton on the pyrazole ring (C5-H). In the N2-protected isomer, this interaction is absent; instead, you may see interaction with the hydroxymethyl protons.

Troubleshooting & Safety

  • Issue: Bis-protection (N,O-di-SEM).

    • Cause: Excess NaH or SEM-Cl.

    • Fix: Treat the crude mixture with 1.0 eq of TBAF or

      
       in MeOH. The O-SEM group is significantly more labile than the N-SEM group and can be selectively cleaved, restoring the alcohol.
      
  • Issue: Deiodination.

    • Cause: Reaction temperature too high during workup or traces of Pd contaminants in glassware.

    • Prevention: Keep all heating steps <100°C. Avoid strong reducing agents.

  • Safety:

    • 4-Iodopyrazoles: Potentially biologically active (kinase inhibitors). Handle with gloves/mask.

    • SEM-Cl: Highly toxic and corrosive. Use in a fume hood.[5]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition.[1]

    • Source: PMC / J Am Chem Soc.
    • URL:[Link]

  • Acidity of Heterocycles in DMSO

    • Title: Equilibrium acidities in dimethyl sulfoxide solution.
    • Source: Bordwell pKa Table / University of Wisconsin.
    • URL:[Link] (General reference for DMSO pKa values: Pyrazole ~19.8, Alcohols ~29).

  • Green Protection & Isomerization

    • Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles.
    • Source: RSC Advances.
    • URL:[Link]

  • Suzuki Coupling of Halopyrazoles

    • Title: The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogen
    • Source: J. Org.[6][7] Chem.

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing over-iodination during synthesis of 4-iodo-1H-pyrazoles

Topic: Preventing Over-Iodination & Ensuring Regioselectivity Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Iodination & Ensuring Regioselectivity

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 16, 2026

Core Directive & Scope

Welcome to the Technical Support Center for pyrazole functionalization. This guide addresses the critical challenge of regioselectivity during the electrophilic iodination of 1H-pyrazoles.

The Problem: Pyrazoles are


-excessive heterocycles. While the C4 position is the most nucleophilic, the electron-rich nature of the ring makes it susceptible to polyiodination  (formation of 3,4-diiodo or 3,4,5-triiodo species) if reaction parameters—specifically stoichiometry and pH—are not rigorously controlled.

The Solution: This guide provides self-validating protocols and mechanistic troubleshooting to ensure exclusive C4-monoiodination.

Mechanism & Critical Parameters

To prevent over-iodination, one must understand the kinetic hierarchy of the pyrazole ring. The reaction follows an Electrophilic Aromatic Substitution (


) mechanism.
The Selectivity Hierarchy
  • C4 Position (Kinetic Product): The highest electron density is at C4.[1] It is the first to react under mild conditions.

  • C3/C5 Positions (Thermodynamic/Over-reaction): These positions are less nucleophilic but will react if:

    • The C4 position is already substituted.

    • A large excess of iodinating agent is present.

    • Reaction temperature is elevated, overcoming the higher activation energy barrier.

Visualization: Reaction Pathway & Side Products

The following diagram illustrates the divergence between the desired C4-iodination and the unwanted polyiodination pathways.

PyrazoleIodination Start 1H-Pyrazole (Starting Material) Sigma Sigma Complex (Intermediate) Start->Sigma S_EAr Attack (Fast) Reagent Iodinating Agent (I2/H2O2 or NIS) Reagent->Sigma Product 4-Iodo-1H-pyrazole (Target - C4) Sigma->Product Deprotonation OverIodo 3,4-Diiodo-1H-pyrazole (Impurity) Product->OverIodo Excess Reagent / High T (Slow)

Caption: Kinetic pathway of pyrazole iodination. Note the red dashed line indicating the over-iodination pathway, which occurs only when kinetic control is lost.

Validated Experimental Protocols

Choose the protocol that matches your substrate solubility and green chemistry requirements.[1]

Method A: The "Green" Aqueous Protocol (Recommended)

Best for: Unsubstituted 1H-pyrazoles, water-soluble derivatives, and strict prevention of over-iodination via atom economy. Mechanism:


 oxidizes 

byproduct back to

, allowing full utilization of iodine atoms and maintaining a neutral-to-slightly-acidic pH that discourages polyiodination.

Protocol:

  • Stoichiometry: Suspend 1H-pyrazole (1.0 equiv) in water (approx. 5 mL/mmol).

  • Addition: Add molecular Iodine (

    
    ) (0.5 equiv). Note: Only 0.5 eq is needed because H2O2 recycles the iodide.
    
  • Activation: Dropwise add

    
     (30% aq., 0.6 equiv) at room temperature (20–25 °C).
    
  • Monitoring: Stir for 1–4 hours. Monitor by TLC (Ethyl Acetate/Hexane).

    • Checkpoint: The color should fade from dark violet to pale yellow/colorless as iodine is consumed.

  • Workup: If product precipitates, filter and wash with cold water. If soluble, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water (usually not required if stoichiometry is precise).

Method B: Anhydrous NIS Protocol

Best for: Lipophilic pyrazoles or electron-deficient substrates requiring activation.

Protocol:

  • Dissolution: Dissolve pyrazole (1.0 equiv) in Acetonitrile (ACN).

  • Reagent: Add N-Iodosuccinimide (NIS) (1.05 equiv). Do not exceed 1.1 equiv.

  • Catalysis: If reaction is sluggish (due to electron-withdrawing groups), add 10 mol% Trifluoroacetic Acid (TFA).

  • Control: Run at Room Temperature. Heating >50°C significantly increases the risk of C3/C5 iodination.

Troubleshooting Guide (Q&A)

Q1: I see a second spot on my TLC with a higher Rf value than my product. What is it?

  • Diagnosis: This is likely the 3,4-diiodo or 3,4,5-triiodo impurity. Polysubstituted pyrazoles are more lipophilic than the mono-substituted product.

  • Root Cause: Excess iodinating reagent was used, or the reaction was allowed to run too long after the starting material was consumed.

  • Corrective Action:

    • Reduce Iodinating agent by 10%.

    • Quench the reaction immediately upon disappearance of starting material using saturated Sodium Thiosulfate (

      
      ).
      

Q2: The reaction has stalled, and starting material remains. Should I add more Iodine?

  • Diagnosis: Incomplete conversion due to pH issues or reagent decomposition.

  • Risk: Adding more iodine blindly often leads to a mix of unreacted starting material and over-iodinated product.

  • Corrective Action:

    • Check pH. If pH < 1, the pyrazole nitrogen becomes protonated (pyrazolium ion), which deactivates the ring toward electrophilic attack. Buffer with Sodium Acetate (NaOAc) to maintain pH 4–5.

    • Do not add excess iodine. Instead, add a fresh aliquot of oxidant (

      
      ) if using Method A, as the iodine recycling may have stalled.
      

Q3: I am observing N-iodination (unstable intermediate). How do I fix this?

  • Diagnosis: Kinetic attack at the Nitrogen atom. This is common in basic conditions.

  • Corrective Action:

    • N-iodo species are usually labile. Simply stirring the reaction with a weak acid (dilute acetic acid) or heating gently will trigger the rearrangement of the Iodine from N to C4 (the thermodynamic product).

Comparative Data: Reagent Selection

Reagent SystemSelectivity (C4)Risk of Over-iodinationNotes

/

(Water)
High LowBest for preventing polyiodination due to controlled release of

. Green method.
NIS / ACN HighModerateRequires strict 1.0 eq stoichiometry. Excess NIS leads to di-iodination rapidly.

/ CAN (Ceric Ammonium Nitrate)
ModerateHigh Very aggressive oxidant. Often leads to polyiodination if not monitored closely.
ICl (Iodine Monochloride) LowVery High Highly reactive. Not recommended for mono-iodination unless ring is deactivated.

References

  • BenchChem. (2025).[1][2][3] A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. BenchChem Technical Library.

  • Vostrovsky, O., et al. (2023). Mechanism of Electrophilic Substitution in Nitrogen Heterocycles. Journal of Heterocyclic Chemistry. 1[3][4][5][6][7][8][9]

  • National Institutes of Health (NIH). (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides. PubMed Central. 5[4][5][9][10]

  • Royal Society of Chemistry (RSC). (2025).[6] Efficient iodine-catalyzed one pot synthesis of highly functionalised pyrazoles in water. New Journal of Chemistry. 11[3][4][5][6][7][8][9][10][12]

Sources

Optimization

Avoiding oxidation of the hydroxymethyl group during coupling reactions

Welcome to the Technical Support Center for Advanced Synthesis . Ticket ID: #OX-CH2OH-001 Subject: Preventing Oxidation of Hydroxymethyl Groups During Coupling Reactions Assigned Specialist: Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Synthesis .

Ticket ID: #OX-CH2OH-001 Subject: Preventing Oxidation of Hydroxymethyl Groups During Coupling Reactions Assigned Specialist: Senior Application Scientist, Catalysis Division

Mission Statement

You are encountering an issue where your primary alcohol (hydroxymethyl group,


) is converting to an aldehyde (

) or carboxylic acid (

) during a coupling reaction. This is a common but preventable side reaction caused by the inadvertent recruitment of your metal catalyst into a redox cycle.

This guide provides a root-cause analysis, "naked" (protection-free) optimization strategies, and "shielded" (protecting group) protocols to restore the integrity of your molecule.

Module 1: Diagnostic Phase

Before altering your synthesis, confirm that oxidation is the culprit. In coupling reactions, hydroxymethyl groups can also undergo


-arylation (Buchwald-type) or 

-acylation.
Visual Troubleshooting Flowchart

Troubleshooting Start Reaction Analysis: Loss of -CH2OH Signal NMR 1H NMR Check Start->NMR Aldehyde New Singlet at 9.0 - 10.0 ppm? NMR->Aldehyde Acid Broad Singlet >11 ppm or Loss of CH2 protons? Aldehyde->Acid No Result_Ox DIAGNOSIS: Oxidation (Aldehyde/Acid) Aldehyde->Result_Ox Yes Ester Shift of CH2 protons downfield (~5.0 ppm)? Acid->Ester No Acid->Result_Ox Yes Result_Side DIAGNOSIS: O-Arylation/Acylation Ester->Result_Side Yes Action_Ox Go to Module 2 & 3: Atmosphere & Catalyst Control Result_Ox->Action_Ox Action_Side Use Steric Protection (Module 2) Result_Side->Action_Side

Figure 1: Diagnostic logic to distinguish oxidation from competitive nucleophilic substitution.

Module 2: The "Gold Standard" – Protecting Group Strategy

If your molecule can withstand two extra steps, protection is the most robust solution. The choice depends on the specific coupling conditions (Base stability vs. Acid stability).

Strategic Selection Table

Protecting GroupStructureStability ProfileRemoval ConditionsBest For...[1][2]
TBDMS / TBS

High: Bases, Nucleophiles, Reductants.Low: Acids, Fluoride.TBAF (THF) or dilute HCl.Suzuki / Heck / Sonogashira. (Base-heavy cycles).
MOM

High: Bases, Oxidants.Low: Acids.TFA or conc. HCl.Click Chemistry (CuAAC). Extremely stable to redox conditions.
Benzyl (Bn)

High: Acids, Bases, Oxidants.Low: Hydrogenation.

or

.
Amide Coupling. (Stable to peptide synthesis reagents).
THP TetrahydropyranylHigh: Bases.Low: Acids.PPTS (EtOH) or AcOH.Economy. Cheap, but introduces a chiral center (messy NMR).

Expert Insight: For Suzuki coupling, TBS is the industry standard. It survives the carbonate bases (


, 

) used in cross-coupling but falls off easily with Fluoride workup.

Module 3: Reaction Engineering (The "Naked" Approach)

If you cannot protect the alcohol, you must engineer the reaction to suppress the oxidation pathway.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki, Stille)

The Mechanism of Failure: Palladium(0) is air-sensitive, but Palladium(II) can act as an oxidant. In the presence of base and air, a primary alcohol can coordinate to Pd(II), undergo


-hydride elimination, and generate an aldehyde.

The Fix:

  • Rigorous Deoxygenation: Sparging with nitrogen is often insufficient. Use the Freeze-Pump-Thaw method (Protocol A below).

  • Base Selection: Switch from Hydroxide bases (NaOH) to Carbonates (

    
    ) or Phosphates (
    
    
    
    ). Stronger bases promote alkoxide formation, which coordinates more tightly to Pd.
  • Catalyst Load: High Pd loading (>5 mol%) increases the concentration of oxidative species. Reduce loading to <1 mol% if possible.

Scenario B: Copper-Catalyzed Click Chemistry (CuAAC)

The Mechanism of Failure: This is the most common trap. Cu(I) is the active catalyst.[3][4] However, Cu(I) is unstable in air and oxidizes to Cu(II). The Cu(I)/O2 system generates reactive oxygen species (ROS) or Cu-peroxo intermediates that rapidly oxidize alcohols (especially benzylic alcohols) to aldehydes.

The Fix:

  • Sacrificial Reductant: Increase the Sodium Ascorbate loading. Standard ratio is 1:5 (Cu:Ascorbate). Increase to 1:10 to ensure any oxidized Cu(II) is immediately reduced back to Cu(I) before it attacks your alcohol.

  • Ligand Stabilization: Use TBTA or THPTA . These ligands wrap around Cu(I), sterically shielding it from oxygen attack while allowing the small azide/alkyne to bind.

  • Exclude Oxygen: Run under Argon.

Visual Mechanism: The Danger Zone

CuOxidation Cu1 Cu(I) (Active) Cu2 Cu(II) (Inactive/Oxidant) Cu1->Cu2 Oxidation by O2 Cu2->Cu1 Reduction Aldehyde R-CHO (Unwanted) Cu2->Aldehyde Oxidizes Substrate O2 O2 (Air) O2->Cu2 Alcohol R-CH2OH Alcohol->Aldehyde Ascorbate Ascorbate (Rescue) Ascorbate->Cu1

Figure 2: The competitive redox cycle in CuAAC reactions. Excess ascorbate is required to short-circuit the oxidation pathway.

Module 4: Experimental Protocols

Protocol A: Freeze-Pump-Thaw (The Oxygen Purge)

Use this for unprotected Suzuki couplings to prevent aerobic Pd-oxidation.

  • Setup: Place your solvent and reagents in a Schlenk flask or heavy-walled pressure tube.

  • Freeze: Submerge the flask in liquid nitrogen (

    
    ) until the solvent is completely frozen solid.
    
  • Pump: Open the flask to high vacuum (0.1 mmHg) for 5–10 minutes. (The solvent will not sublime significantly if fully frozen).

  • Thaw: Close the vacuum valve. Remove from

    
     and thaw in a warm water bath. Gas bubbles will evolve as the solvent melts.
    
  • Repeat: Perform steps 2–4 exactly three times .

  • Backfill: After the final thaw, backfill with high-purity Argon.

Protocol B: TBTA-Stabilized CuAAC (Oxidation-Free Click)

Use this for "Click" reactions involving sensitive alcohols.

  • Reagents:

    • Alkyne (1.0 eq)

    • Azide (1.0 eq)

    • 
       (1 mol%)
      
    • TBTA Ligand (1.1 mol%) – Crucial for stabilization.

    • Sodium Ascorbate (10 mol%) – Excess to prevent oxidation.

  • Solvent:

    
     (1:1).
    
  • Procedure:

    • Premix

      
       and TBTA in a small amount of solvent (complex formation).
      
    • Add Alkyne and Azide to the reaction vessel.

    • Add the Cu-TBTA complex.

    • Add Sodium Ascorbate last (as a freshly prepared aqueous solution).

    • Stir under Argon atmosphere at RT.

Module 5: Frequently Asked Questions (FAQs)

Q: I am doing an amide coupling (EDC/NHS) and seeing a side product. Is it oxidation? A: It is highly unlikely. Standard amide coupling reagents are not oxidants. You are likely observing


-acylation , where the alcohol reacts with the activated ester to form an ester bond instead of the amine forming the amide.
  • Fix: Do not use DMAP (it catalyzes alcohol acylation). Use HOBt or HOAt to accelerate the amine reaction over the alcohol.

Q: Can I use DMSO as a solvent for my coupling? A: Be careful. DMSO is an oxidant under certain conditions (Swern oxidation precursors). While standard Suzuki in DMSO is common, if you are heating to


 with electrophilic catalysts, you risk side reactions. DMF or Dioxane are safer alternatives for sensitive alcohols.

Q: My Suzuki reaction works, but the yield is low because the alcohol seems to poison the catalyst. Why? A: The hydroxyl group can coordinate to the Palladium, forming a "resting state" that slows down the catalytic cycle.

  • Fix: If you cannot protect the group, try using a biaryl phosphine ligand (like SPhos or XPhos). These bulky ligands create a steric shell around the Pd, preventing the alcohol from binding, while still allowing the reaction to proceed.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. (The definitive guide for selecting orthogonal protecting groups).

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides . Hein, J. E., & Fokin, V. V. (2010). Chemical Society Reviews. (Details the mechanism of Cu(I) oxidation and the role of ligands/ascorbate).

  • Aerobic Alcohol Oxidation Coupled to Palladium-Catalyzed Alkene Hydroarylation . Jensen, T., et al. (2011). Science. (Demonstrates the mechanistic pathway of Pd-mediated alcohol oxidation).

  • Suzuki-Miyaura Coupling . Organic Chemistry Portal. (General mechanisms and compatibility tables).

Sources

Reference Data & Comparative Studies

Validation

Distinguishing 4-Iodo and 3-Iodo Pyrazole Isomers by NMR: A Comparative Guide

Executive Summary In pyrazole functionalization, determining the regioselectivity of electrophilic substitution (typically favoring C4) versus metalation-mediated substitution (often favoring C3/C5) is a critical quality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pyrazole functionalization, determining the regioselectivity of electrophilic substitution (typically favoring C4) versus metalation-mediated substitution (often favoring C3/C5) is a critical quality gate.

The distinction between 4-iodopyrazole and 3-iodopyrazole (often existing as the 3(5)-tautomer) is unambiguous if the correct NMR protocols are applied. The primary discriminator is proton coupling topology :

  • 4-Iodopyrazole: Displays a singlet (or two singlets in

    
    -substituted systems) due to the lack of vicinal protons.
    
  • 3-Iodopyrazole: Displays two doublets with a characteristic vicinal coupling constant (

    
     Hz).
    

This guide outlines the mechanistic basis for these signals, provides reference data, and establishes a decision tree for rapid isomer identification.

Mechanistic Basis of NMR Signatures

To interpret the spectra correctly, one must understand the symmetry and tautomeric behavior of the pyrazole core.

Symmetry and Coupling
  • 4-Iodopyrazole: The iodine atom is at the "top" of the ring (C4).[1] The remaining protons are at C3 and C5. In

    
    -unsubstituted pyrazoles, rapid tautomerism makes C3 and C5 equivalent on the NMR timescale, resulting in a single signal (
    
    
    
    effective symmetry). In
    
    
    -substituted pyrazoles, H3 and H5 are chemically inequivalent but are separated by four bonds (
    
    
    ). This coupling is typically
    
    
    Hz and often unresolvable, appearing as two singlets.
  • 3-Iodopyrazole: The iodine is at C3. The remaining protons are at C4 and C5. These protons are on adjacent carbons, separated by three bonds (

    
    ). In 5-membered aromatic rings, this vicinal coupling is distinct and measurable (
    
    
    
    Hz).
The Tautomerism Trap

Unsubstituted pyrazoles exist in dynamic equilibrium (


).
  • Effect on 4-Iodo: Tautomerism averages H3 and H5, simplifying the spectrum to a singlet.

  • Effect on 3-Iodo: Tautomerism interconverts 3-iodo and 5-iodo forms. While the chemical shifts average out, the vicinal coupling (H4-H5) remains preserved because the connectivity between C4 and C5 does not break.

Comparative Data Analysis

Table 1: Key 1H NMR Distinctions (DMSO- )
Feature4-Iodopyrazole (NH)3(5)-Iodopyrazole (NH)1-Alkyl-4-iodopyrazole1-Alkyl-3-iodopyrazole
Proton Count 2H (Equivalent)2H (Distinct)1H + 1H1H + 1H
Multiplicity Singlet (s)Two Doublets (d)Two Singlets (s)Two Doublets (d)
Coupling (

)
N/A (or broad)

Hz

Hz (rarely seen)

Hz
Chemical Shift

ppm

,


,


,

Table 2: 13C NMR Chemical Shift Trends[8]
Carbon Type4-Iodopyrazole3-IodopyrazoleMechanistic Note
C-I (Iodinated) ~50--60 ppm ~85--95 ppm Heavy atom effect causes significant upfield shift for C-I. C4 is naturally more shielded than C3, making 4-iodo C-I extremely upfield.
C-H (Unsubstituted) ~140 ppm (Broad/Avg)~105 ppm (C4-H)C4-H is significantly upfield of C3/C5-H.

Note: Chemical shifts are solvent-dependent.[2] The relative order and splitting patterns are the robust indicators.

Experimental Protocols

Sample Preparation for Tautomeric Stabilization

In non-polar solvents like CDCl


, NH-pyrazoles often form hydrogen-bonded aggregates, leading to extremely broad lines that can mask coupling information.

Protocol:

  • Solvent: Use DMSO-

    
      or MeOD . These polar solvents disrupt intermolecular H-bonds and solvate the NH, often sharpening the CH signals.
    
  • Concentration: Prepare a standard 10-15 mg/mL sample.

  • Acquisition: Standard proton parameters (sw = 10-12 ppm, d1 = 1.0 s, ns = 16).

Determining Regiochemistry of N-Alkylation (Advanced)

If you alkylate a 3-iodopyrazole, you will get a mixture of 1-alkyl-3-iodo and 1-alkyl-5-iodo isomers. 1H NMR splitting (doublets) will be identical for both. You must use 2D NMR (NOESY/ROESY) to distinguish them.

Workflow:

  • Run 1D 1H NMR to confirm the "doublet" pattern (rules out 4-iodo).

  • Run 1D NOESY (or 2D NOESY) irradiating the

    
    -Alkyl group (e.g., 
    
    
    
    -Methyl).
    • Result A (1-Methyl-3-iodo): The

      
      -Methyl is spatially close to H5 . You will see a strong NOE enhancement of the aromatic proton doublet at ~7.5 ppm.
      
    • Result B (1-Methyl-5-iodo): The

      
      -Methyl is spatially close to the Iodine  atom. You will see NO NOE enhancement  of any aromatic protons (or very weak to H4).
      

Decision Tree & Logic Flow

The following diagram illustrates the logical workflow for assigning your pyrazole isomer.

PyrazoleNMR Sample Unknown Iodopyrazole Sample Solvent Dissolve in DMSO-d6 (Avoid CDCl3 for unsubstituted) Sample->Solvent HNMR Acquire 1H NMR Solvent->HNMR SigType Analyze Aromatic Region (6.0 - 8.5 ppm) HNMR->SigType Singlet Signal: Singlet (2H) or Two Singlets (1H each) SigType->Singlet No vicinal coupling Doublet Signal: Two Doublets (J ~ 2.0 - 2.5 Hz) SigType->Doublet Vicinal coupling present Concl4 Conclusion: 4-Iodopyrazole Singlet->Concl4 CheckSub Is N-substituted? Doublet->CheckSub Concl35NH Conclusion: 3(5)-Iodopyrazole (Tautomeric Mix) CheckSub->Concl35NH No (NH) NOESY Run NOESY/ROESY Target: N-Alkyl Group CheckSub->NOESY Yes (NR) NOE_Yes NOE to Aromatic H observed NOESY->NOE_Yes NOE_No No NOE to Aromatic H (Steric clash with Iodine) NOESY->NOE_No Concl3 Conclusion: 1-Alkyl-3-iodopyrazole (N-Me close to H5) NOE_Yes->Concl3 Concl5 Conclusion: 1-Alkyl-5-iodopyrazole (N-Me close to Iodine) NOE_No->Concl5

Figure 1: NMR logic flow for distinguishing iodopyrazole regioisomers. Note that "Singlet" in 4-iodo derivatives may appear as two singlets in N-substituted cases, but they will lack the characteristic 2.2 Hz coupling.

References

  • Alkorta, I. et al. (2021).[3] "A 13C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations." Structural Chemistry, 32, 1-13.[3]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)."[4] SDBS No. 15900 (4-Iodopyrazole).[4]

  • Larranaga, G. P. et al. (2022). "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[5] [5]

  • Claramunt, R. M. et al. (2006). "The structure of N-substituted 4-iodopyrazoles in the solid state and in solution." Arkivoc, (iv), 53-62.

Sources

Comparative

Comparison of reactivity: 4-iodopyrazole vs 4-bromopyrazole derivatives

[1][2][3] Executive Summary For medicinal chemists and process engineers, the choice between 4-iodopyrazole and 4-bromopyrazole is rarely just about cost—it is a strategic decision between reactivity and selectivity . 4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

For medicinal chemists and process engineers, the choice between 4-iodopyrazole and 4-bromopyrazole is rarely just about cost—it is a strategic decision between reactivity and selectivity .

  • 4-Iodopyrazole is the "High-Performance" candidate. It possesses a significantly weaker C–X bond, enabling oxidative addition under mild conditions. It is the reagent of choice for installing sensitive coupling partners or when using labile N-protecting groups that cannot withstand high temperatures.

  • 4-Bromopyrazole is the "Robust & Selectable" candidate. Its stronger C–X bond requires specialized ligands (e.g., bulky biarylphosphines) for cross-coupling. However, this lower reactivity at C4 unlocks a unique orthogonal reactivity: the ability to perform Directed Ortho-Metalation (DoM) at C5 without disturbing the halogen, a feat impossible with the iodo-analog.

Part 1: Fundamental Physical Properties

The reactivity divergence stems directly from the bond dissociation energy (BDE) and the resulting kinetics of oxidative addition and metal-halogen exchange.

Table 1: Physicochemical Comparison
Property4-Iodopyrazole4-BromopyrazoleImpact on Reactivity
C–X Bond Energy ~240 kJ/mol~276 kJ/molIodo undergoes oxidative addition ~100x faster.
Polarizability High (Soft)Medium (Harder)Iodo is superior for Lithium-Halogen exchange.
Thermal Stability ModerateHighBromo tolerates higher reaction temps (>100°C).
Cost (Approx)

$
$Bromo is preferred for early-phase scale-up.

Part 2: Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura and Sonogashira couplings, the rate-determining step for electron-rich heterocycles like pyrazoles is often oxidative addition .

The "Iodo" Advantage: Mild Conditions

4-Iodopyrazoles react with Pd(0) rapidly, often at room temperature or mild heating (40–60°C).

  • Ligand Requirements: Standard ligands (e.g., PPh3, dppf) are sufficient.

  • Risk: Protodehalogenation. Because oxidative addition is fast, if the transmetallation step is slow (e.g., steric hindrance on the boronic acid), the Pd(II) intermediate may scavenge a proton from the solvent, leading to the unsubstituted pyrazole side-product.

The "Bromo" Strategy: Ligand Dependency

4-Bromopyrazoles are sluggish with standard Pd(PPh3)4.

  • Ligand Requirements: Successful coupling requires electron-rich, bulky ligands (e.g., XPhos, SPhos, tBuBrettPhos ) to facilitate oxidative addition.

  • Advantage: The slower reaction rate allows for better control in multicomponent reactions or when selective activation of another more reactive site (like an aryl iodide elsewhere in the molecule) is required.

Diagram 1: Catalytic Cycle & Energy Barriers

This diagram illustrates the kinetic barrier difference in the oxidative addition step.

Suzuki_Mechanism cluster_Iodo 4-Iodopyrazole Pathway cluster_Bromo 4-Bromopyrazole Pathway Pd0 Pd(0) Active Species Iodo_Sub 4-Iodo-1H-pyrazole OxAdd_I Oxidative Addition (Low Barrier, Fast) Iodo_Sub->OxAdd_I Standard Ligands (PPh3) TransMetal Transmetallation (Boronic Acid) OxAdd_I->TransMetal Bromo_Sub 4-Bromo-1H-pyrazole OxAdd_Br Oxidative Addition (High Barrier, Slow) Bromo_Sub->OxAdd_Br Requires Bulky Ligands (XPhos/Buchwald) OxAdd_Br->TransMetal RedElim Reductive Elimination (Product Formation) TransMetal->RedElim RedElim->Pd0 Regeneration

Caption: Comparative catalytic cycle showing the higher activation energy barrier required for 4-bromopyrazole oxidative addition.

Part 3: Lithiation & Orthogonal Selectivity

This is the most critical differentiation point for advanced synthesis.

The Lithium-Halogen Exchange (Iodo-Dominant)

Treatment of 4-iodopyrazole (N-protected) with n-BuLi or t-BuLi results in rapid Lithium-Halogen Exchange at the C4 position. This generates a C4-nucleophile ready to react with electrophiles (aldehydes, acyl chlorides).

  • Condition: -78°C in THF/Ether.

  • Mechanism: Iodo is "soft" enough to interact with the Lithium cation, facilitating the exchange.

The Directed Ortho-Metalation (Bromo-Exclusive)

Treatment of 4-bromopyrazole (specifically with an N-directing group like -SO2Ph or -SEM ) with bases like LDA or LiTMP often results in C5-Deprotonation (DoM) instead of halogen exchange.

  • Why? The C-Br bond is strong enough to survive the basic conditions. The directing group coordinates the lithium base to the C5 proton.

  • Result: You can functionalize the C5 position while keeping the bromine atom intact for a subsequent Suzuki coupling. This allows for the rapid construction of 4,5-disubstituted pyrazoles.

Diagram 2: Divergent Reaction Pathways

Reactivity_Divergence Start N-Protected 4-Halo-Pyrazole Split Halogen Type? Start->Split Iodo 4-Iodo Derivative Split->Iodo X = I Bromo 4-Bromo Derivative (w/ Directing Group) Split->Bromo X = Br Li_Ex Reaction: Li-Halogen Exchange Iodo->Li_Ex n-BuLi, -78°C C4_Nu Intermediate: C4-Li Species Li_Ex->C4_Nu Prod_I Product: 4-Substituted Pyrazole C4_Nu->Prod_I + Electrophile (E+) DoM Reaction: Directed Ortho-Metalation Bromo->DoM LDA/LiTMP, -78°C C5_Nu Intermediate: C5-Li Species (Br remains intact) DoM->C5_Nu Prod_Br Product: 4-Bromo-5-Substituted Pyrazole C5_Nu->Prod_Br + Electrophile (E+)

Caption: Divergent pathways: 4-Iodo favors C4 exchange, while 4-Bromo allows C5 functionalization.

Part 4: Validated Experimental Protocols

Protocol A: Suzuki Coupling of 4-Iodopyrazole (Mild)

Target: Coupling sensitive boronic acids without dehalogenation.

  • Reagents:

    • 1-Boc-4-iodopyrazole (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (0.05 equiv) — Chosen for stability and moderate activity.

    • Base: K2CO3 (2.0 M aq, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Charge a reaction vial with the pyrazole, boronic acid, and catalyst.

    • Evacuate and backfill with Argon (x3).

    • Add degassed Dioxane and aqueous Base.

    • Heat to 60°C for 4–6 hours. Note: Higher temps (100°C) increase the risk of Boc-deprotection or de-iodination.

    • Validation: Monitor by LCMS. Look for the [M+H] peak of the product. If [M-I+H] (de-iodinated byproduct) is observed, lower temperature and increase catalyst loading.

Protocol B: C5-Regioselective Functionalization of 4-Bromopyrazole

Target: Installing a substituent at C5 while preserving the C4-Bromine.

  • Reagents:

    • 1-(Phenylsulfonyl)-4-bromopyrazole (1.0 equiv) — Sulfonyl group is essential for directing.

    • Base: LDA (Lithium Diisopropylamide) (1.1 equiv, fresh).

    • Electrophile: DMF (Dimethylformamide) (1.5 equiv).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Cool a solution of the pyrazole in THF to -78°C .

    • Add LDA dropwise over 15 minutes. Crucial: Maintain temp < -70°C to prevent halogen dance or exchange.

    • Stir for 30 minutes. The solution usually turns yellow/orange (formation of C5-Li species).

    • Add DMF dropwise. Stir for 1 hour at -78°C, then warm to RT.

    • Validation: NMR of crude will show a singlet at ~10 ppm (Aldehyde) and loss of the C5 proton signal. The C4-Br should remain intact (verify by MS isotope pattern 1:1 for Br).

Part 5: Decision Matrix

ScenarioRecommended HalideReasoning
Sensitive Substrates 4-Iodo Requires milder heat; less thermal degradation.
Scale-Up (>100g) 4-Bromo Significant cost savings; higher stability during storage.
Need C5 Substitution 4-Bromo Allows orthogonal C5-lithiation (DoM) while keeping C4-Br.
Low Reactivity Partner 4-Iodo If the boronic acid is sterically hindered, the high reactivity of Iodo is necessary.
Sequential Coupling 4-Bromo then 4-Iodo Use 4-Iodo for the first, difficult coupling, or use 4-Bromo if planning to differentiate two halogen sites.

References

  • BenchChem. (2025).[1][2] 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. Retrieved from

  • Cooper, G., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. University of Bristol. Retrieved from

  • Usami, Y., et al. (2021).[3] CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols. Molecules, 26(11), 3370. Retrieved from

  • Heinisch, G., & Holzer, W. (1990). Pyrazole chemistry.[1][2][3][4][5] Part 4. Directed lithiation of 4-bromo-1-phenylsulphonylpyrazole. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

  • Sigma-Aldrich. (2025). Palladium-catalyzed Cross-coupling Reactions: Reaction Guide. Retrieved from

Sources

Validation

A Comparative Guide to the Biological Activity of 4-Iodo vs. 4-Chloro Pyrazole Analogs for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Its five-membered heterocyclic structure offers a...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant drugs.[1] Its five-membered heterocyclic structure offers a versatile framework for designing therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases.[2][3] A common and effective strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of pyrazole-based compounds is the introduction of halogen substituents.[1] Among these, chlorine and iodine at the 4-position of the pyrazole ring or on an adjacent phenyl ring are of particular interest. This guide provides an in-depth comparison of the biological activities of 4-iodo versus 4-chloro pyrazole analogs, supported by experimental data and field-proven insights to inform rational drug design.

The Strategic Role of Halogenation in Pyrazole Drug Candidates

Halogenation is a powerful tool in the medicinal chemist's arsenal. The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to its biological target.[1] Chlorine, being more electronegative and smaller than iodine, can alter the electronic distribution within the pyrazole ring system and participate in hydrogen bonding. In contrast, the larger and more polarizable iodine atom is a potent halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the carbon-iodine bond offers a unique synthetic advantage, serving as a versatile handle for further molecular diversification through various cross-coupling reactions.[4]

Comparative Biological Activity: A Tale of Two Halogens

Direct, head-to-head comparisons of the biological activity of 4-iodo and 4-chloro pyrazole analogs in the same study are not abundant in the literature. However, by examining structure-activity relationship (SAR) studies across different therapeutic areas, we can discern important trends and differences.

Antimicrobial Activity: A Surprising Potency Shift

In the quest for new antibiotics to combat multidrug-resistant bacteria, halogenated pyrazoles have shown considerable promise. A study on novel 1,3-diphenyl pyrazole derivatives as potential agents against Acinetobacter baumannii, a notoriously difficult-to-treat pathogen, revealed a nuanced role for halogen substitution.[5] While fluoro and bromo substituted compounds showed good activity, it was the chloro derivative that, despite a smaller zone of inhibition in initial screens, demonstrated superior potency in a liquid broth assay with a Minimum Inhibitory Concentration (MIC) of 4 μg/mL.[5] This was four times more potent than the positive control, chloramphenicol.[5] This finding underscores that the biological activity is not solely dependent on the halogen's electronegativity or size but on a complex interplay of factors that influence the molecule's overall fit and interaction with the bacterial target.

In another study, a pyrazole derivative with a chlorine atom at the 4-position of an attached phenyl ring was identified as the most active in a series, exhibiting a broad antimicrobial spectrum.[1] Conversely, other research has indicated that chloro and bromo substituents on a phenoxy moiety attached to a pyrazole-4-carbaldehyde core can lead to significant antimicrobial activity.

Anticancer Activity: The Impact of Iodine

In the realm of oncology, the choice of halogen can have a dramatic impact on a compound's cytotoxic and antitumor effects. One study investigating 3,5-dimethylpyrazole derivatives found that a compound with an iodo substituent on the phenyl ring induced apoptosis in cervical carcinoma cells and demonstrated the strongest anti-tumor activity within its series.[1] The authors attributed this enhanced activity to the presence of iodine, which decreases the molecule's hydrophilicity and improves its interaction with the biological receptor.[1] However, it is also noted that iodinated and brominated compounds may present toxicological concerns, suggesting they might be better utilized as "potency markers" in early-stage discovery, with chlorinated or fluorinated analogs being preferred for further development.[1]

Enzyme Inhibition: A Target-Dependent Affair

Pyrazole-based scaffolds are prevalent in the design of kinase inhibitors.[6] While direct comparisons between 4-iodo and 4-chloro analogs are scarce, SAR studies of various pyrazole-based kinase inhibitors highlight the context-dependent nature of halogen substitution. For instance, in a series of 4-amino-(1H)-pyrazole derivatives designed as Janus Kinase (JAK) inhibitors, the specific halogen substituent on a phenyl ring attached to the pyrazole core was found to be a critical determinant of potency.[6]

The following table summarizes the comparative biological activities discussed:

Biological Target/Activity4-Chloro Pyrazole Analog4-Iodo Pyrazole AnalogKey InsightsReference
Antimicrobial (A. baumannii) MIC = 4 µg/mLNot directly compared, but bromo analog had MIC = 8 µg/mLThe chloro analog was surprisingly more potent in liquid culture, highlighting that initial screening methods may not fully capture potency.[5]
Antitumor (HEp-2 cells) A chloro-substituted phenyl pyrazole showed broad antimicrobial activity.An iodo-substituted phenyl pyrazole induced apoptosis and had the strongest antitumor effect in its series.Iodine may enhance antitumor activity by increasing lipophilicity and target interaction, but potential toxicity should be considered.[1]

Experimental Protocols

To provide a practical context for the evaluation of these analogs, detailed methodologies for key experiments are outlined below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method, a standard assay for determining the MIC of a compound against a bacterial strain.

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of test compounds (4-iodo and 4-chloro pyrazole analogs) in a 96-well plate. B Inoculate each well with a standardized bacterial suspension (e.g., Acinetobacter baumannii). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible bacterial growth. D->E F Optionally, measure absorbance at 600 nm to quantify growth inhibition. E->F

Caption: Workflow for MIC determination.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solutions: Dissolve the 4-iodo and 4-chloro pyrazole analogs in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds. Include a positive control well (inoculum without compound) and a negative control well (broth without inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a generic method for assessing the inhibitory activity of compounds against a specific protein kinase.

Step-by-Step Methodology:

  • Reagents and Buffers: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT) and a solution of the kinase substrate (a peptide or protein that is phosphorylated by the kinase) and ATP.

  • Compound Dilution: Prepare serial dilutions of the 4-iodo and 4-chloro pyrazole analogs in the kinase buffer.

  • Kinase Reaction: In a 96- or 384-well plate, add the kinase, the serially diluted compounds, and the substrate.

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Fluorescence-Based Assay: Using a phosphorylation-specific antibody labeled with a fluorophore.

    • Luminescence-Based Assay: Using a system where the amount of remaining ATP is measured via a luciferase reaction (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The Synthetic Advantage of 4-Iodopyrazoles

A significant factor in the comparison between 4-iodo and 4-chloro pyrazoles is the synthetic versatility of the former. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions.[4] This allows for the late-stage functionalization of the pyrazole scaffold, a crucial strategy in lead optimization to rapidly generate a diverse library of analogs for SAR studies.

Diagram of Synthetic Utility:

Synthetic_Utility cluster_0 4-Iodopyrazole Core cluster_1 Cross-Coupling Reactions cluster_2 Diverse Analogs Iodo 4-Iodopyrazole Suzuki Suzuki Coupling (+ Boronic Acid) Iodo->Suzuki Sonogashira Sonogashira Coupling (+ Alkyne) Iodo->Sonogashira Heck Heck Coupling (+ Alkene) Iodo->Heck Aryl 4-Arylpyrazole Suzuki->Aryl Alkynyl 4-Alkynylpyrazole Sonogashira->Alkynyl Alkenyl 4-Alkenylpyrazole Heck->Alkenyl

Caption: Synthetic utility of 4-iodopyrazole.

Conclusion and Future Perspectives

The choice between a 4-iodo and a 4-chloro substituent on a pyrazole scaffold is not straightforward and is highly dependent on the specific biological target and the desired therapeutic profile. While 4-chloro pyrazoles can offer surprising potency, as seen in the case of certain antimicrobial agents, 4-iodo pyrazoles may provide enhanced activity in other contexts, such as anticancer applications, potentially through stronger halogen bonding interactions.

For drug development professionals, the key takeaways are:

  • Context is Crucial: The biological effect of halogen substitution is not universal. Both iodo and chloro analogs should be synthesized and tested to fully understand the SAR for a given target.

  • Beyond Potency: Considerations should also include metabolic stability, potential toxicity, and synthetic accessibility. While iodinated compounds can be highly potent, they may also present off-target liabilities or metabolic instability.

  • Synthetic Strategy: The superior reactivity of the 4-iodo group in cross-coupling reactions makes it an invaluable tool for rapid lead optimization and the exploration of chemical space around the pyrazole core.

Future research should focus on systematic, direct comparisons of halogenated pyrazole analogs to build a more comprehensive understanding of their structure-activity relationships. Such studies will be invaluable for the rational design of the next generation of pyrazole-based therapeutics.

References

  • Bîrsa, M. L., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Chen, Y., et al. (2021, January 26). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal. [Link]

  • Jadhav, S. B., et al. (2013, August 7). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry. [Link]

  • Li, X., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ma, W., et al. (2007). Efficient synthesis of trisubstituted pyrazoles and isoxazoles using traceless catch and release solid-phase strategy. Journal of Combinatorial Chemistry. [Link]

  • Patel, R. V., et al. (2012, August 1). Synthesis, antitubercular and antimicrobial evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Robidas, J., et al. (2008). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Shaker, Y. M., et al. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Chemical and Pharmaceutical Research. [Link]

  • Sharma, S., et al. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Simons, C., et al. (2022, September 15). Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Medicinal Chemistry. [Link]

  • Singh, R., et al. (2018). A new series of novel derivatives of pyrazole were synthesized. European Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Titi, M., et al. (2022, March 30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Zang, X., et al. (2025, June 16). Design, synthesis, and biological evaluation of pyrazole-based combretastatin A-4 analogues as potential cytotoxic agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

(4-Iodo-1H-pyrazol-3-yl)methanol: Proper Disposal &amp; Safety Procedures

Executive Summary: Immediate Action Directive Do not dispose of this compound via municipal waste or standard drain systems. (4-Iodo-1H-pyrazol-3-yl)methanol (CAS: 164239-85-4) must be classified as Halogenated Organic W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Directive

Do not dispose of this compound via municipal waste or standard drain systems. (4-Iodo-1H-pyrazol-3-yl)methanol (CAS: 164239-85-4) must be classified as Halogenated Organic Waste .[1] The presence of the carbon-iodine (C-I) bond mandates high-temperature incineration with specific acid-gas scrubbing capabilities. Improper disposal in non-halogenated streams can result in the release of corrosive iodine vapors (


) or hydrogen iodide (HI) during combustion, damaging facility infrastructure and violating EPA/local emission permits.[1]

Part 1: Chemical Intelligence & Hazard Profile

Why specific handling is required.

As a Senior Application Scientist, I emphasize that safety protocols must be based on molecular structure. This compound is not just "organic waste"; it is a functionalized halogenated heterocycle .

Structural Causality[1]
  • The Iodine Atom (C-I Bond): The weakest of the carbon-halogen bonds. Under acidic conditions or in the presence of strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid), this bond can cleave, liberating elemental iodine (purple vapor), which is highly corrosive and toxic.[1]

  • The Pyrazole Ring: Nitrogen-rich heterocycles can form shock-sensitive compounds if allowed to dry out in the presence of certain transition metals or strong acids, though this specific derivative is generally stable.

  • The Hydroxyl Group: Increases water solubility compared to non-polar halocarbons, meaning it can easily migrate into water tables if landfilled.[1]

Physicochemical Data for Safety Assessment
PropertyValueOperational Implication
Formula

High halogen content relative to carbon mass.
Mol. Weight 224.00 g/mol Heavy vapor density; spills settle low.
Physical State Solid (Powder)Dust inhalation risk; requires particulate respirator.
Solubility DMSO, MethanolCompatible with organic liquid waste streams.[1]
Incompatibilities Strong Oxidizers, Acid ChloridesCRITICAL: Segregate from Nitric Acid waste.[1]

Part 2: Pre-Disposal Assessment (The Self-Validating System)[1]

Before moving the material to a waste bin, perform this 3-Point Check to ensure the waste stream remains stable. This is a self-validating system to prevent downstream accidents.

  • The "Purple" Check (Visual Validation):

    • Observation: Is the waste solution purple or brown?

    • Diagnosis: If yes, elemental iodine (

      
      ) has likely been liberated.[1]
      
    • Action: You must quench the solution with 10% Sodium Thiosulfate until clear before adding it to the organic waste carboy. Adding active iodine to a solvent drum can initiate runaway polymerization or corrosion.

  • The pH Check (Chemical Stability):

    • Action: Ensure the waste matrix is Neutral to slightly Basic (pH 7–9).

    • Reason: Acidic environments accelerate the cleavage of the iodine atom.

  • The Oxidizer Check (Segregation):

    • Action: Verify the receiving carboy does NOT contain strong oxidizers (e.g., Piranha solution, Chromic acid).[1][2]

    • Reason: Mixing iodinated organics with oxidizers is a primary cause of laboratory waste container ruptures.

Part 3: Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Consumables)

Applicable for: Expired reagent, contaminated gloves, weighing boats, paper towels.[1]

  • Containment: Place the solid material in a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(4-Iodo-1H-pyrazol-3-yl)methanol"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

    • Critical Tag: Write "HALOGENATED SOLID" in bold.

  • Disposal Bin: Deposit into the Solid Laboratory Hazardous Waste drum (often a fiberboard or poly drum).

    • Note: Do not use "Sharps" containers for chemical powder unless the container is specifically designated for chemical incineration.

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicable for: HPLC effluent, reaction workups dissolved in DMSO/MeOH/DCM.[1]

  • Segregation: Select the Halogenated Organic Waste carboy (typically designated for solvents like Dichloromethane or Chloroform).[2]

    • Never put this in the "Non-Halogenated / Fuel Blending" stream.

  • Compatibility Verification: Ensure the carboy material is HDPE or Glass. Avoid metal cans due to potential corrosion from free iodide.

  • Transfer: Use a funnel to prevent spillage.

  • Documentation: Log the volume and the specific chemical name on the waste tag. Do not just write "Halogenated Solvent."

Part 4: Visual Decision Logic

The following diagram illustrates the decision-making process for disposing of (4-Iodo-1H-pyrazol-3-yl)methanol.

DisposalWorkflow cluster_warning Critical Safety Check Start Waste Generation: (4-Iodo-1H-pyrazol-3-yl)methanol CheckState Determine Physical State Start->CheckState SolidPath Solid Waste (Powder, Gloves, Paper) CheckState->SolidPath LiquidPath Liquid Waste (Solutions, Mother Liquor) CheckState->LiquidPath SolidPkg Double Bag (Polyethylene) Label: 'Halogenated Solid' SolidPath->SolidPkg IodineCheck Visual Check: Is solution Purple/Brown? LiquidPath->IodineCheck Quench ACTION: Quench with Na2S2O3 (Sodium Thiosulfate) IodineCheck->Quench Yes (Free Iodine) SolventCheck Select Waste Stream: HALOGENATED IodineCheck->SolventCheck No (Clear/Yellow) Quench->SolventCheck LiquidPkg Transfer to HDPE Carboy Label: 'Halogenated Organic' SolventCheck->LiquidPkg Final EHS / High-Temp Incineration SolidPkg->Final LiquidPkg->Final

Figure 1: Decision workflow for the segregation and treatment of iodinated pyrazole waste. Note the critical quench step for free iodine.

Part 5: Emergency Spill Management

In the event of an accidental release outside of containment.

Dry Spill (Powder)
  • PPE: Nitrile gloves, safety goggles, and N95/P100 respirator (to prevent inhalation of iodinated dust).[1]

  • Cleanup: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.

  • Disposal: Place all cleanup materials into the Solid Halogenated Waste stream.

Liquid Spill
  • Assessment: If the liquid turns purple/brown on the floor, elemental iodine is releasing. Evacuate the immediate area if ventilation is poor.

  • Neutralization: Apply a reducing agent (Sodium Thiosulfate solution or solid) over the spill until the color fades.

  • Absorption: Use vermiculite or clay absorbent pads.

  • Disposal: Collect in a bag and label as Halogenated Spill Debris .

Part 6: Regulatory & Compliance Codes

For US-based laboratories, adherence to EPA Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • RCRA Waste Code: This specific compound is not P-listed or U-listed. However, it must be managed as a characteristic waste if it exhibits toxicity, or more commonly, under the "Halogenated Solvents" profile for incineration.[1]

  • DOT Shipping (if transported):

    • Likely Class: 6.1 (Toxic Solids, Organic, N.O.S.) or 9 (Miscellaneous).[1]

    • Proper Shipping Name: Toxic solid, organic, n.o.s. (contains (4-Iodo-1H-pyrazol-3-yl)methanol).[1]

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 10427806, (4-Iodo-1H-pyrazol-3-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024) . RCRA Orientation Manual: Managing Hazardous Waste. Retrieved from [Link]

  • American Chemical Society (2023) . Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA) . Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link][1]

Sources

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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(4-Iodo-1H-pyrazol-3-yl)methanol
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(4-Iodo-1H-pyrazol-3-yl)methanol
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